3-Amino-2-(4-bromophenyl)propan-1-ol
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions. For instance, the synthesis of 1-(aryloxy)-3-[[(amido)alkyl]amino]propan-2-ols involves the introduction of heterocyclic moieties and has shown promising results in terms of potency when compared to propranolol, a known beta-blocker . Similarly, the synthesis of 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile was achieved using a one-pot multicomponent reaction with an organocatalyst at room temperature . These methods could potentially be adapted for the synthesis of 3-Amino-2-(4-bromophenyl)propan-1-ol.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been studied using various techniques. For example, the structure of 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile was determined using single-crystal X-ray diffraction . Additionally, DFT and ab initio methods have been used to study the zwitterionic structures of related beta-amino acids, providing insights into their vibrational and electronic properties .
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored in various studies. For instance, the beta-adrenergic blocking agents mentioned in one study have shown cardioselective properties, which suggest that the chemical structure of these compounds plays a crucial role in their biological activity. The enzymatic strategies developed for the synthesis of enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines also highlight the potential for biocatalysis in producing compounds with specific stereochemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to this compound can be inferred from the literature. For example, the crystal structure analysis of 2-amino-4-(4-hydroxyphenyl)-5-propylthiazole provides information on its intermolecular hydrogen bonding patterns, which can influence solubility and stability . The synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids and their derivatives has yielded compounds with varying yields, indicating differences in their chemical stability and reactivity .
Scientific Research Applications
Chemical Synthesis and Material Science
- Synthesis of Fluorinated Biphenyls: The synthesis of fluorinated biphenyls, such as 2-Fluoro-4-bromobiphenyl, is crucial for the manufacture of materials like flurbiprofen. This process involves cross-coupling reactions and highlights the relevance of bromophenyl compounds in the synthesis of complex molecules with potential applications in materials science and pharmaceuticals (Qiu et al., 2009).
Biological Activities
Antimicrobial and Biomedical Applications
Chitosan and its derivatives, including those modified with bromophenyl groups, have been extensively studied for their antimicrobial potential and biomedical applications. The unique chemical structure of chitosan allows for a wide range of modifications, potentially including the incorporation of "3-Amino-2-(4-bromophenyl)propan-1-ol" for enhanced biological activity (Raafat & Sahl, 2009).
Cancer Therapy
Derivatives of bromophenyl compounds, similar to "this compound," have been investigated for their potential in cancer therapy. These studies include the exploration of FTY720, a compound showing promise in preclinical cancer models, which underscores the potential of bromophenyl derivatives in oncological research (Zhang et al., 2013).
Environmental and Analytical Chemistry
- Herbicide Analysis: Studies on the analysis of herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), reveal the importance of bromophenyl derivatives in understanding the environmental impact and metabolic pathways of herbicides. The analytical techniques developed for these purposes could be applied to similar compounds, including "this compound," for environmental monitoring and safety assessment (Zuanazzi et al., 2020).
Safety and Hazards
While specific safety and hazard information for “3-Amino-2-(4-bromophenyl)propan-1-ol” is not available in the search results, general precautions for handling similar chemical compounds include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
3-amino-2-(4-bromophenyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-4,8,12H,5-6,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLHDBQTWXTIAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)CO)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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